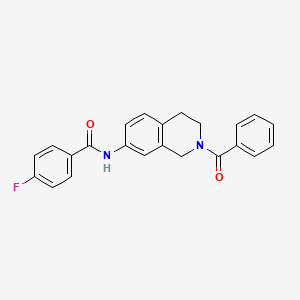

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide

Description

N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide is a fluorinated benzamide derivative featuring a tetrahydroisoquinoline core substituted with a benzoyl group at position 2 and a 4-fluorobenzamide moiety at position 6. Fluorinated aromatic systems, such as the 4-fluorobenzamide group, are commonly employed to enhance metabolic stability and target binding affinity in drug design . The tetrahydroisoquinoline scaffold is notable for its prevalence in bioactive molecules, including kinase inhibitors and central nervous system agents.

Properties

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O2/c24-20-9-6-17(7-10-20)22(27)25-21-11-8-16-12-13-26(15-19(16)14-21)23(28)18-4-2-1-3-5-18/h1-11,14H,12-13,15H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIZHYHSOJNDDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Core Structural Features

The target compound is distinguished by its tetrahydroisoquinoline backbone, which contrasts with analogues featuring 1,2,4-triazole or triazolin-dione cores (Table 1).

Table 1: Structural Comparison of Key Compounds

Key Observations :

Spectral and Physicochemical Properties

Infrared Spectroscopy :

- Compounds with carbonyl groups (e.g., hydrazinecarbothioamides in ) exhibit strong C=O stretches at 1663–1682 cm⁻¹ , while triazole-thiones ([7–9]) lack this band, confirming cyclization . The target compound’s benzoyl and fluorobenzamide groups would likely show distinct C=O stretches, differentiating it from triazole derivatives.

- Thione tautomerism in compounds [7–9] is evidenced by νC=S bands at 1247–1255 cm⁻¹ and absence of νS-H (~2500–2600 cm⁻¹), whereas the target compound’s amide groups may participate in hydrogen bonding, influencing solubility .

Nuclear Magnetic Resonance (NMR) :

- Fluorine NMR (¹⁹F) would distinguish 4-fluorobenzamide (singlet) from 2,4-difluorophenyl (doublets) in compounds [7–9].

- The tetrahydroisoquinoline core’s protons would exhibit complex splitting patterns in ¹H-NMR, contrasting with the simpler aromatic signals of triazole derivatives .

Reactivity and Functional Implications

- Tautomerism : Triazole-thiones ([7–9]) exist in thione tautomeric forms, enhancing nucleophilic reactivity at sulfur . The target compound’s amide groups may instead participate in hydrogen bonding or π-stacking interactions.

- Fluorine Effects: The 4-fluorobenzamide group in the target compound and Compound 5 () improves lipophilicity and metabolic stability compared to non-fluorinated analogues. However, 2,4-difluorophenyl groups in compounds [7–9] may confer stronger electron-withdrawing effects, altering binding kinetics .

Research Findings and Implications

- Structural Rigidity vs. Flexibility: The tetrahydroisoquinoline core’s rigidity may enhance target selectivity compared to flexible triazolin-dione derivatives (), though this requires empirical validation.

- Biological Performance : Fluorine positioning influences bioactivity; para-fluorine (target compound) optimizes steric and electronic effects for receptor binding, whereas ortho-fluorine (compounds [7–9]) may introduce steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.